Cas no 2245771-14-4 ((7,8-dimethylquinolin-3-yl)boronic acid)

(7,8-Dimethylquinolin-3-yl)boronic acid is a boronic acid derivative featuring a quinoline scaffold with methyl substituents at the 7 and 8 positions. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile boronic acid coupling partner for the synthesis of biaryl and heteroaryl structures. The electron-donating methyl groups enhance the stability and reactivity of the boronic acid moiety, making it particularly useful in constructing complex molecular architectures. Its well-defined structure and consistent performance under mild reaction conditions make it a valuable reagent in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its reactivity.
(7,8-dimethylquinolin-3-yl)boronic acid structure
2245771-14-4 structure
Product Name:(7,8-dimethylquinolin-3-yl)boronic acid
CAS No:2245771-14-4
MF:C11H12BNO2
MW:201.029482841492
CID:5241795
PubChem ID:165984153
Update Time:2025-06-08

(7,8-dimethylquinolin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (7,8-dimethylquinolin-3-yl)boronic acid
    • 2245771-14-4
    • EN300-299431
    • INDEX NAME NOT YET ASSIGNED
    • Inchi: 1S/C11H12BNO2/c1-7-3-4-9-5-10(12(14)15)6-13-11(9)8(7)2/h3-6,14-15H,1-2H3
    • InChI Key: ANAMKSFIYLYBQX-UHFFFAOYSA-N
    • SMILES: OB(C1=CN=C2C(=C1)C=CC(C)=C2C)O

Computed Properties

  • Exact Mass: 201.0961088g/mol
  • Monoisotopic Mass: 201.0961088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 425.3±37.0 °C(Predicted)
  • pka: 4.84±0.30(Predicted)

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Additional information on (7,8-dimethylquinolin-3-yl)boronic acid

Introduction to (7,8-dimethylquinolin-3-yl)boronic Acid (CAS No. 2245771-14-4)

(7,8-dimethylquinolin-3-yl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2245771-14-4, features a boronic acid functional group attached to a dimethylated quinoline backbone. The presence of both boronic acid and quinoline moieties makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex molecular architectures.

The< strong>dimethylquinolin-3-yl moiety contributes to the compound's stability and reactivity, making it an attractive candidate for various synthetic applications. Boronic acids are known for their ability to participate in metal-catalyzed coupling reactions, which are fundamental in the synthesis of biologically active molecules. The quinoline scaffold, on the other hand, is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting pharmaceutical properties. The combination of these features positions (7,8-dimethylquinolin-3-yl)boronic acid as a valuable building block for drug discovery and material science research.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for therapeutic applications. These compounds have shown promise in various areas, including anticancer agents, antimicrobial agents, and catalysts for organic transformations. The< strong>Suzuki-Miyaura coupling, facilitated by boronic acids, has been particularly instrumental in the synthesis of complex heterocyclic compounds that mimic natural products and bioactive molecules. (7,8-dimethylquinolin-3-yl)boronic acid has been utilized in several studies to construct novel quinoline-based scaffolds with potential therapeutic benefits.

One notable application of this compound is in the synthesis of anticancer agents. Quinoline derivatives have long been recognized for their chemotherapeutic potential, with several drugs on the market derived from this class of compounds. The boronic acid functionality allows for further functionalization via cross-coupling reactions, enabling the creation of hybrid molecules that combine the efficacy of quinolines with additional pharmacological properties. For instance, researchers have explored the use of (7,8-dimethylquinolin-3-yl)boronic acid to develop novel kinase inhibitors by incorporating it into larger molecular frameworks through Suzuki-Miyaura couplings.

Another area where this compound has found utility is in the field of materials science. Boron-containing materials are increasingly being studied for their unique electronic and optical properties. The< strong>dimethylquinolin-3-yl group can be incorporated into organic semiconductors and luminescent materials, enhancing their performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The boronic acid moiety also allows for post-synthetic modifications, enabling fine-tuning of material properties through conjugation with other functional groups.

The synthesis of (7,8-dimethylquinolin-3-yl)boronic acid typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include halogenation of the quinoline backbone followed by lithiation and subsequent reaction with trialkyl borates or diboron reagents to introduce the boronic acid functionality. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in both academic research and industrial applications.

In conclusion, (7,8-dimethylquinolin-3-yl)boronic acid (CAS No. 2245771-14-4) is a versatile organoboron compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features make it an excellent intermediate for constructing complex molecular architectures through cross-coupling reactions. The ongoing research into its applications in drug discovery and material science underscores its importance as a building block for innovative chemical solutions.

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